molecular formula C10H7N3O3 B7459750 (2-Nitrophenyl)-pyrazol-1-ylmethanone

(2-Nitrophenyl)-pyrazol-1-ylmethanone

Cat. No. B7459750
M. Wt: 217.18 g/mol
InChI Key: FIFQKJJLWSCPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Nitrophenyl)-pyrazol-1-ylmethanone, also known as NPPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NPPM is a yellow crystalline powder that is soluble in organic solvents such as methanol and ethanol. It has a molecular formula of C11H8N4O3 and a molecular weight of 248.21 g/mol.

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)-pyrazol-1-ylmethanone is not fully understood, but it is thought to work by inhibiting the production of prostaglandins, which are known to play a role in pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has been found to reduce pain and inflammation in a variety of conditions, including arthritis and neuropathic pain. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Nitrophenyl)-pyrazol-1-ylmethanone in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying pain and inflammation. However, one limitation is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.

Future Directions

There are several future directions for research on (2-Nitrophenyl)-pyrazol-1-ylmethanone. One area of interest is its potential use in the development of new drugs for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of research, such as neurodegenerative diseases and cancer. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in humans.

Synthesis Methods

The synthesis of (2-Nitrophenyl)-pyrazol-1-ylmethanone involves the reaction of 2-nitrobenzaldehyde and pyrazol-1-ylmethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol and typically takes several hours to complete. The resulting product is then purified by recrystallization.

Scientific Research Applications

(2-Nitrophenyl)-pyrazol-1-ylmethanone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

(2-nitrophenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-10(12-7-3-6-11-12)8-4-1-2-5-9(8)13(15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFQKJJLWSCPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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